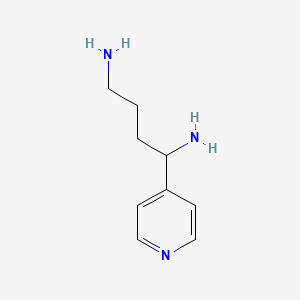

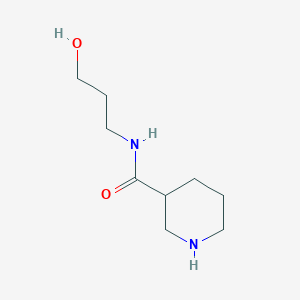

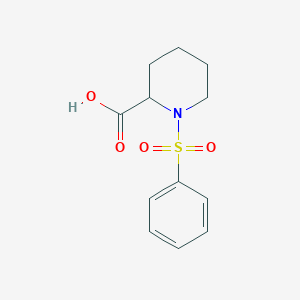

![molecular formula C8H15NO4S B1350175 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid CAS No. 51070-57-6](/img/structure/B1350175.png)

2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, or 2-DTAB, is a naturally occurring carboxylic acid found in many plants and animals. It is a versatile compound with a wide range of applications in the chemical and biological sciences. This organic acid has been used in various scientific research applications, including drug development, biochemistry, and physiology.

Applications De Recherche Scientifique

Solvent Effects and Solubility

Research by Zhu et al. (2019) on the solubility of 2-amino-3-methylbenzoic acid, a compound with structural similarities to 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, in various solvents highlights the importance of solvent choice in the purification process. This study provides insights into the solubility behaviors that could be applicable to similar compounds, aiding in the purification and application of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid (Zhu, Hong, Zhu, Dai, Xu, & Zhao, 2019).

Synthetic Applications

The synthesis of derivatives, as explored by Slutskii and Bezuglyi (1993), involving 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid's structural framework, particularly focusing on the reactions of salts of condensed iminio-1,3-dithiolan and 1,1-dioxothiolan rings, provides a foundation for the development of novel compounds with potential applications in various fields (Slutskii & Bezuglyi, 1993).

Biochemical Applications

The work of Nitta et al. (2012) on a series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, which bear structural resemblance to 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors showcases the therapeutic potential of such derivatives in the treatment of conditions like type 2 diabetes (Nitta, Fujii, Sakami, Satoh, Nakaki, Satoh, Kumagai, & Kawai, 2012).

Material Science Applications

The study by Srivastava et al. (2017) on amino acid-based imidazolium zwitterions, including structural analogs of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, highlights their use as green corrosion inhibitors for mild steel. This indicates the potential application of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid derivatives in protecting metals from corrosion, contributing to the sustainability of infrastructure (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).

Enzymatic and Microbial Production

Research on the enzymatic and microbial production of compounds structurally related to 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, such as the work by Cann and Liao (2009) on pentanol isomer synthesis in engineered microorganisms, offers insights into biotechnological approaches for producing similar compounds. This could pave the way for sustainable production methods for derivatives of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid and their application in biofuels or pharmaceuticals (Cann & Liao, 2009).

Propriétés

IUPAC Name |

2-[(1,1-dioxothiolan-3-yl)amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-2-7(8(10)11)9-6-3-4-14(12,13)5-6/h6-7,9H,2-5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVDAGFJQFGLJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC1CCS(=O)(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378199 |

Source

|

| Record name | 2-[(1,1-dioxothiolan-3-yl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid | |

CAS RN |

51070-57-6 |

Source

|

| Record name | 2-[(1,1-dioxothiolan-3-yl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

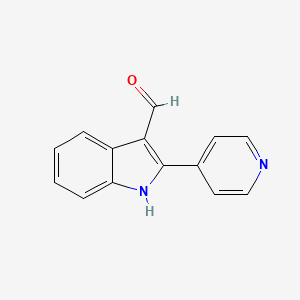

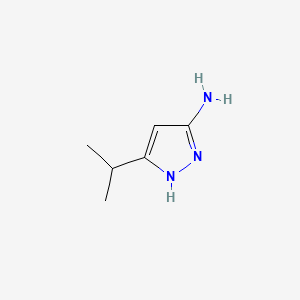

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

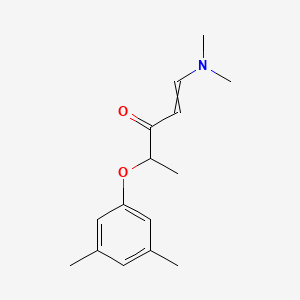

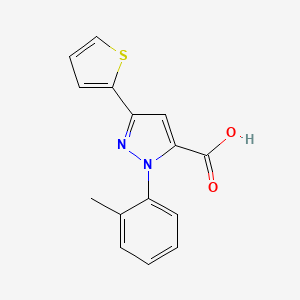

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)

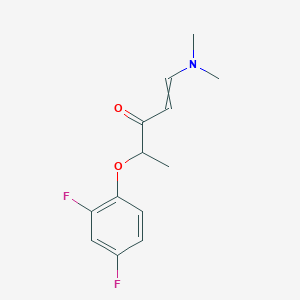

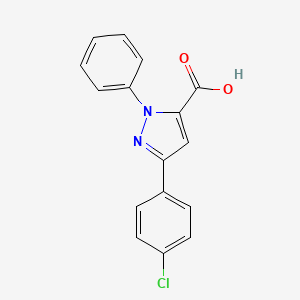

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)

![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)